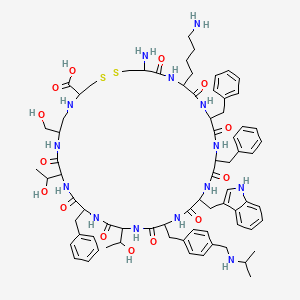
Ckffwftfts C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ckffwftfts C, also known as this compound, is a useful research compound. Its molecular formula is C74H98N14O14S2 and its molecular weight is 1471.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone Release Inhibiting Hormones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ckffwftfts C is a lasso peptide, a class of ribosomally synthesized and posttranslationally modified peptides (RiPPs). These compounds are characterized by their unique structure, which provides them with remarkable thermal and proteolytic stability along with diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.
Overview of this compound
- Chemical Structure : this compound is a decapeptide with a complex molecular structure that contributes to its biological properties. The molecular formula is C92H112F3N21O26 and the molecular weight is approximately 1985.0 g/mol.
- Classification : It belongs to the category of lasso peptides, which are known for their unique knot-like structure that enhances stability and functionality in various biological contexts.
Mechanisms of Biological Activity
This compound exhibits several mechanisms through which it exerts its biological effects:
- Antimicrobial Properties : Many lasso peptides demonstrate antimicrobial activity against a broad spectrum of bacteria and fungi. The unique structural features allow them to disrupt microbial membranes effectively.
- Enzyme Inhibition : The peptide can inhibit specific enzymes, making it a potential candidate for therapeutic applications in diseases where enzyme activity is dysregulated.
- Cell Signaling Modulation : this compound may interact with cell signaling pathways, influencing processes such as apoptosis and cell proliferation.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Stability Studies : Research indicates that lasso peptides like this compound maintain their structural integrity under harsh conditions, which is crucial for their application in pharmaceuticals.
- Bioactivity Assays : In vitro assays have demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics.
- Synergistic Effects : When combined with other antimicrobial agents, this compound shows enhanced efficacy, indicating potential for use in combination therapies.
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
- Case Study 1: Antimicrobial Efficacy : A study conducted on the antimicrobial properties of lasso peptides revealed that this compound exhibited potent inhibitory effects against Staphylococcus aureus strains, including methicillin-resistant variants (MRSA). This suggests its potential role in treating resistant infections.
- Case Study 2: Enzyme Inhibition : Another investigation focused on the inhibition of specific proteases by this compound. The results indicated a significant reduction in enzyme activity, pointing to its utility in therapeutic contexts where protease inhibition is beneficial.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria (e.g., MRSA) | |
| Enzyme Inhibition | Significant inhibition of protease activity | |
| Stability | Maintains structure under extreme conditions |
Properties
Molecular Formula |
C74H98N14O14S2 |
|---|---|
Molecular Weight |
1471.8 g/mol |
IUPAC Name |
34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-9,12,15,18,21,24,27,30,33-nonaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C74H98N14O14S2/c1-43(2)77-37-50-29-27-49(28-30-50)35-59-70(97)88-64(45(4)91)73(100)86-60(34-48-22-12-7-13-23-48)71(98)87-63(44(3)90)72(99)80-52(40-89)39-79-62(74(101)102)42-104-103-41-54(76)65(92)81-56(26-16-17-31-75)66(93)82-57(32-46-18-8-5-9-19-46)67(94)83-58(33-47-20-10-6-11-21-47)68(95)85-61(69(96)84-59)36-51-38-78-55-25-15-14-24-53(51)55/h5-15,18-25,27-30,38,43-45,52,54,56-64,77-79,89-91H,16-17,26,31-37,39-42,75-76H2,1-4H3,(H,80,99)(H,81,92)(H,82,93)(H,83,94)(H,84,96)(H,85,95)(H,86,100)(H,87,98)(H,88,97)(H,101,102) |
InChI Key |
LFOPEPKKBBIGHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CNC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |
Synonyms |
CH 275 CH-275 des-AA(1,2,5)-(Trp(8),IAmp(9))somatostatin-14 desamino acid (1,2,5)-(D-tryptophan(8), N-p-isopropyl-4-aminomethyl-1-phenylalanine(9))SRIF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















